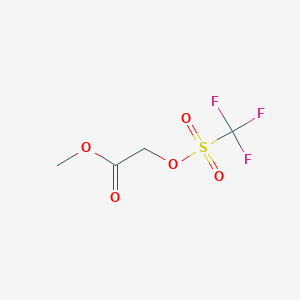

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(trifluoromethylsulfonyloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYPHCLFWPCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459449 | |

| Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-31-3 | |

| Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate, also known as methyl 2-(trifluoromethylsulfonyloxy)acetate, is a reactive chemical intermediate of significant interest in organic synthesis. Its structure combines a methyl ester functionality with a triflate group, a highly effective leaving group, suggesting its utility as a potent electrophile for the introduction of a carboxymethyl group. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, particularly in the context of pharmaceutical research and development. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and foundational principles of organic chemistry to provide a robust technical profile.

Physicochemical Properties

This compound is a solid at room temperature with a boiling point estimated to be around 191.2°C.[4] It is crucial to handle this compound with care as it is classified as corrosive and can cause severe skin burns and eye damage.[4]

| Property | Value | Source |

| CAS Number | 88016-31-3 | [4] |

| Molecular Formula | C₄H₅F₃O₅S | [4] |

| Molecular Weight | 222.14 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg | [4] |

| InChI Key | PPYPHCLFWPCGAU-UHFFFAOYSA-N | [4] |

| Safety | GHS05 (Corrosive), H314 (Causes severe skin burns and eye damage) | [4] |

| Storage | -20°C | [4] |

Due to the lack of publicly available experimental spectroscopic data, the following are predicted spectra based on the chemical structure.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.80 (s, 3H, -OCH₃)

-

δ 4.95 (s, 2H, -CH₂-)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 53.0 (-OCH₃)

-

δ 68.0 (-CH₂-)

-

δ 118.4 (q, ¹JCF = 320 Hz, -CF₃)

-

δ 165.0 (C=O)

Predicted IR (KBr, cm⁻¹):

-

~1750 (C=O stretch, ester)

-

~1420, 1210, 1140 (S=O and C-F stretches of the triflate group)

Synthesis

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

To a solution of methyl glycolate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add triflic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the trifluoromethanesulfonyl (triflate) group, which is an excellent leaving group. This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution:

The primary utility of this reagent is expected to be in Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This provides a direct route for the introduction of the methyl acetoxy group (-CH₂COOCH₃).

Caption: General Sₙ2 reaction of the title compound with a nucleophile.

Applications in Drug Development:

The introduction of ester functionalities is a common strategy in drug design to modulate polarity, solubility, and pharmacokinetic properties. The ability of this compound to readily react with various nucleophiles makes it a potentially valuable building block in the synthesis of complex pharmaceutical intermediates. For instance, it could be employed in the alkylation of heterocyclic scaffolds, which are prevalent in many drug molecules. The trifluoromethyl group itself is a key pharmacophore that can enhance metabolic stability and receptor binding affinity.[1][2][3]

Handling and Storage

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. It is recommended to store the compound at -20°C under an inert atmosphere to prevent decomposition.[4]

Conclusion

This compound is a promising, albeit not extensively characterized, reagent for organic synthesis. Its key structural feature, the triflate leaving group, imparts high reactivity towards nucleophiles, making it a potentially valuable tool for the introduction of the methyl acetoxy moiety. Further research into its synthesis, characterization, and reaction scope is warranted to fully elucidate its utility, particularly in the field of medicinal chemistry where the strategic introduction of functional groups is paramount for the development of novel therapeutics.

References

-

ResearchGate. Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,.... [Link]

-

PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate. [Link]

-

Zhu, F., Wang, Z., Wang, J., & Wang, S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 888. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ChemRxiv. A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. [Link]

-

ResearchGate. The reactions with methyl trifluoroacetate. [Link]

-

Supporting Information. Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

-

ResearchGate. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]

-

PubChem. Methyl trifluoroacetate. [Link]

-

ResearchGate. Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. [Link]

-

NIST WebBook. Methyl trifluoroacetate. [Link]

-

SpectraBase. (3,5,6-Trimethylpyrazin-2-yl)methyl Acetate - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 88016-31-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Executive Summary

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is a pivotal reagent in modern organic synthesis, serving as a powerful electrophile for the introduction of the methyl acetate moiety and as a precursor in the synthesis of complex molecules. The triflate group is one of the most effective leaving groups known, facilitating a wide range of nucleophilic substitution reactions. This guide provides an in-depth, technically-grounded overview of its synthesis, mechanism, purification, and safe handling. Designed for researchers and professionals in drug development and chemical synthesis, this document explains the causality behind the protocol, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Importance of Triflate Reagents

In the landscape of medicinal chemistry and drug design, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is frequently incorporated into drug candidates to improve metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] this compound, commonly known as methyl triflyloxyacetate, is a highly valuable building block that combines the exceptional reactivity of a triflate leaving group with a functionalized acetate structure.[5][6]

This reagent is instrumental in constructing carbon-carbon and carbon-heteroatom bonds, often under mild conditions where other leaving groups would fail. Its application spans the synthesis of agrochemicals, specialty materials, and, most significantly, biologically active compounds for pharmaceutical development.[6] This guide offers a comprehensive exploration of its laboratory-scale synthesis, emphasizing the critical parameters and safety protocols required for successful and safe execution.

Theoretical Framework: The O-Triflation Reaction

The synthesis of this compound is a classic example of an O-triflation reaction. This process involves the conversion of a hydroxyl group into a triflate ester (-OTf) using a potent triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride.

The underlying principle of this reaction is the extreme electrophilicity of the sulfur atom in triflic anhydride, which is bonded to two powerful electron-withdrawing trifluoromethylsulfonyl groups. The alcohol (in this case, the hydroxyl group of methyl glycolate) acts as a nucleophile, attacking the sulfur atom. A non-nucleophilic base, such as pyridine or 2,6-lutidine, is essential to neutralize the triflic acid (TfOH) byproduct generated during the reaction, preventing it from protonating the starting material or the product and driving the reaction to completion.

Synthesis of this compound: A Validated Protocol

This section details a reliable, step-by-step methodology for the synthesis of the title compound from methyl glycolate.

Reaction Scheme

The overall transformation is as follows: Methyl Glycolate reacts with Triflic Anhydride in the presence of Pyridine to yield this compound and Pyridinium triflate.

Reagent and Materials Data

A summary of the essential reagents and their properties is provided below for a typical laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equiv. |

| Methyl Glycolate | C₃H₆O₃ | 90.08 | 1.166 | 4.50 g | 50.0 | 1.0 |

| Triflic Anhydride | C₂F₆O₅S₂ | 282.14 | 1.677 | 15.5 g (9.25 mL) | 55.0 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | 0.982 | 4.35 g (4.43 mL) | 55.0 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 200 mL | - | - |

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from setup to final product isolation.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Protocol

Note: This procedure must be performed in a well-ventilated chemical fume hood. All glassware must be oven- or flame-dried prior to use. An inert atmosphere (Nitrogen or Argon) is essential.

-

Reactor Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Initial Charging: To the flask, add methyl glycolate (4.50 g, 50.0 mmol) and 150 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add pyridine (4.43 mL, 55.0 mmol) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

Triflation: Add triflic anhydride (9.25 mL, 55.0 mmol) dropwise via the dropping funnel over 30 minutes. It is critical to maintain the internal temperature below -60 °C during the addition, as the reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for one hour. The mixture will likely become a thick slurry due to the precipitation of pyridinium triflate.

-

Warming: Allow the reaction to slowly warm to 0 °C over approximately one hour.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 100 mL of ice-cold 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as a pale yellow or brown oil.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final product. The product should be stored at -20°C under an inert gas.[6]

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process occurs in three main steps.

Caption: The reaction mechanism for the O-triflation of methyl glycolate.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of methyl glycolate attacks one of the electrophilic sulfur atoms of triflic anhydride. This breaks one of the S-O bonds in the anhydride, displacing a triflate anion.

-

Intermediate Formation: This attack results in the formation of a protonated intermediate (an oxonium ion) and a triflate anion.

-

Deprotonation: The non-nucleophilic base, pyridine, abstracts the proton from the oxonium ion. This step is crucial as it neutralizes the strong acid byproduct (TfOH) and yields the final, neutral this compound product along with the pyridinium triflate salt.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~4.90 (s, 2H, -O-CH₂-CO₂Me), δ ~3.85 (s, 3H, -CO₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165.0 (C=O), δ ~118.4 (q, ¹JCF = 319 Hz, -CF₃), δ ~72.0 (-O-CH₂-), δ ~53.0 (-OCH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -74.5 (s, -SO₂CF₃) |

| IR (neat, cm⁻¹) | ~1770 (C=O stretch), ~1420 & 1210 (S=O stretch), ~1140 (C-F stretch) |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Critical Safety and Handling Protocols

Trustworthiness in chemical synthesis begins with safety. The reagents used in this procedure are hazardous and must be handled with extreme care.

-

Trifluoromethanesulfonic Anhydride (Triflic Anhydride):

-

DANGER: Causes severe skin burns and eye damage.[7][8] It is extremely corrosive and a powerful lachrymator.

-

Reactivity: Reacts violently with water, alcohols, and other protic solvents.[8][9] All reactions must be conducted under strictly anhydrous conditions.

-

Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[10]

-

Spills: Spills should be absorbed with an inert material like vermiculite or sand and quenched cautiously from a distance with a suitable agent before disposal.[10]

-

-

Pyridine:

-

WARNING: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Handling: Handle in a fume hood and keep away from ignition sources.

-

-

Dichloromethane (DCM):

-

WARNING: Suspected of causing cancer. Causes skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood.

-

Conclusion

The synthesis of this compound is a robust and highly valuable procedure for synthetic chemists. Its success hinges on a deep respect for the reactivity of the reagents involved, particularly the need for anhydrous conditions and stringent temperature control. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably produce this versatile building block, enabling the advancement of projects in pharmaceutical, agrochemical, and materials science research.

References

- LOBA CHEMIE PVT.LTD. (2019). TRIFLUOROMETHANESULPHO...

- Carl ROTH.

- Apollo Scientific. Trifluoromethanesulfonic anhydride.

- Cole-Parmer.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic anhydride.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Guidechem. What are the applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)

- MySkinRecipes. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)

- Sigma-Aldrich. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- MySkinRecipes. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)

- Sigma-Aldrich. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)

- ResearchGate. Synthesis of 2‐bis(trifluoromethyl)

- ChemicalBook. Methyl 2,2-difluoro-2-(fluorosulfonyl)

- ChemScene. Building blocks | Bioactive small molecules.

- Google Patents.

- Martinez, E. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Li, M., et al. (2009). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate.

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PMC - NIH. Methyl 2-{[2,8-bis(trifluoromethyl)

- Kono, H. (2015). NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. PubMed.

- Journal of Biomedical Research & Environmental Sciences.

- CymitQuimica.

- ResearchGate.

- NIH. (2023). 3-sulfonyloxyaryl(mesityl)

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate.

- CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE C

- ResearchGate.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Google Patents.

- BLDpharm. 2749665-05-0|Methyl 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [myskinrecipes.com]

- 7. lobachemie.com [lobachemie.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

IUPAC name for Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate.

An In-depth Technical Guide to Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile and highly reactive reagent pivotal in modern organic synthesis. We will delve into its precise chemical identity, including its definitive IUPAC nomenclature, and explore its physicochemical properties. The core of this document focuses on the strategic synthesis of this compound, presenting a detailed, field-proven protocol. Furthermore, we will illuminate its primary application as a potent electrophilic agent for the introduction of the methyl acetoxy group, a valuable moiety in the scaffold of numerous pharmaceutical candidates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic building blocks to accelerate their research and development pipelines.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The compound commonly known as this compound is systematically named according to IUPAC standards.

1.1. IUPAC Nomenclature and Chemical Identifiers

-

IUPAC Name: methyl 2-(trifluoromethylsulfonyloxy)acetate[1][2]

-

Synonyms: Acetic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl ester[3]

1.2. Physicochemical Data

The utility of a reagent is intrinsically linked to its physical and chemical properties. The data below has been consolidated from reliable suppliers and databases for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 222.14 g/mol | [2][4] |

| Physical Form | Solid, Semi-solid, or Liquid | [1][2] |

| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][2][4] |

The Triflate Moiety: A Superior Leaving Group

The exceptional reactivity of this compound stems directly from the trifluoromethanesulfonyl (triflate) group. The triflate anion (CF₃SO₃⁻) is one of the most effective leaving groups known in organic chemistry. This is due to the powerful inductive effect of the three fluorine atoms, which extensively delocalizes the negative charge on the sulfonate oxygen atoms upon heterolytic bond cleavage. This stabilization makes the departure of the triflate group highly favorable, rendering the adjacent carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. Its leaving group ability is approximately 10⁴ to 10⁶ times greater than that of tosylate, making it indispensable for reactions involving unreactive nucleophiles or for achieving high reaction rates under mild conditions.

Synthesis Protocol: Preparation of this compound

The most direct and efficient synthesis involves the reaction of methyl glycolate with trifluoromethanesulfonic anhydride (triflic anhydride).[3] The use of a non-nucleophilic base is critical to scavenge the triflic acid byproduct without competing with the intended reaction.

Caption: Synthetic route to the title compound from methyl glycolate.

3.1. Detailed Experimental Methodology

-

Materials:

-

Methyl glycolate (1.0 eq)

-

Trifluoromethanesulfonic anhydride (1.1 eq)

-

Anhydrous pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyl glycolate and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and degradation.

-

Base Addition: Slowly add anhydrous pyridine to the stirred solution.

-

Reagent Addition: Add triflic anhydride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Causality: Slow addition is crucial to manage the reaction exotherm and ensure complete conversion.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl glycolate) is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding cold saturated sodium bicarbonate solution. Self-Validation: The quenching step neutralizes the excess acid and any remaining triflic anhydride, which is confirmed by the cessation of gas evolution.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Crucially, do not use high heat during concentration to avoid decomposition.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.

-

Applications in Drug Development and Advanced Synthesis

The primary utility of this compound is as a potent electrophile for the Sₙ2-type introduction of a –CH₂COOCH₃ group. This functional group is a valuable building block in medicinal chemistry.

Caption: General Sₙ2 reaction pathway using the title reagent.

The incorporation of a trifluoromethyl (–CF₃) group is a well-established strategy in modern drug design.[5] It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[6][7][8] While the title compound does not directly trifluoromethylate a substrate, it serves as a sophisticated building block within the broader context of organofluorine chemistry. The methyl ester moiety it introduces can be:

-

Hydrolyzed: To the corresponding carboxylic acid, providing a handle for amide bond formation or other conjugations.

-

Reduced: To a primary alcohol, offering another site for chemical modification.

-

A Bioisostere: The ester can act as a bioisosteric replacement for other functional groups to fine-tune a drug candidate's pharmacokinetic profile.

Safety and Handling

This compound is a highly reactive and hazardous compound that must be handled with extreme care.

-

Hazards: The compound is classified as corrosive (GHS05) and is expected to cause severe skin burns and eye damage (H314).[1][2] It is analogous in reactivity to other powerful alkylating agents like methyl triflate, which are known to be toxic and destructive to tissues.[9][10]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere and in a freezer at or below -20°C to maintain its integrity and prevent decomposition.[1][2][4]

Conclusion

This compound is a powerful synthetic tool whose value is defined by the exceptional leaving group ability of the triflate moiety. Its straightforward synthesis and high reactivity make it an ideal reagent for the efficient introduction of the carboxymethyl group into a wide range of molecules. For scientists in drug discovery and process development, mastering the use of such potent building blocks is essential for the rapid and innovative construction of new chemical entities with enhanced therapeutic potential.

References

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Acetic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl ester | Chemsrc Source: Chemsrc URL: [Link]

-

Title: Cas:88016-31-3 Name:this compound - Aribo Biotechnology Source: Aribo Biotechnology URL: [Link]

-

Title: Methyl trifluoromethanesulfonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

-

Title: Methyl triflate | C2H3F3O3S | CID 9526 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: PubMed Central URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit Source: Scilit URL: [Link]

Sources

- 1. This compound | 88016-31-3 [sigmaaldrich.com]

- 2. This compound | 88016-31-3 [sigmaaldrich.com]

- 3. CAS#:88016-31-3 | Acetic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl ester | Chemsrc [chemsrc.com]

- 4. 88016-31-3|this compound|BLD Pharm [bldpharm.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]

- 10. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate mechanism of action.

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Executive Summary

This compound, hereafter referred to as MTA, is a highly reactive electrophilic reagent designed for the efficient introduction of the methyl carboxymethyl moiety (-CH₂COOCH₃) onto a wide range of nucleophiles. Its remarkable reactivity stems from the molecular architecture that couples a reactive methylene center with a trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in organic synthesis. This guide elucidates the core mechanism of action of MTA, contextualizes its reactivity through comparative analysis, and provides actionable experimental protocols for its application in research and development, particularly within the pharmaceutical and life sciences sectors.

Molecular Profile and the Principle of Reactivity

MTA (CAS Number: 88016-31-3) is a specialized alkylating agent belonging to the triflate ester family.[1][2][3] Its structure, CF₃SO₂O-CH₂-COOCH₃, is key to its function.

| Property | Value | Source |

| CAS Number | 88016-31-3 | [2] |

| Molecular Formula | C₄H₅F₃O₅S | [2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Physical Form | Solid / Semi-solid | |

| Storage Conditions | -20°C, under inert gas | [1] |

The Triflate Group: A Superlative Leaving Group

The foundation of MTA's mechanism is the trifluoromethanesulfonate (triflate, TfO⁻) anion. The triflate group is considered a "super" leaving group due to the exceptional stability of its conjugate anion. This stability arises from two primary factors:

-

Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the sulfonyl group, polarizing the S-O bonds.

-

Resonance Stabilization: The negative charge on the resulting triflate anion is extensively delocalized across the three oxygen atoms and stabilized by the powerful electron-withdrawing trifluoromethyl group.

This inherent stability means the triflate anion requires very little energy to depart from the electrophilic carbon center, resulting in a very low activation energy for nucleophilic substitution reactions.

Core Reactivity: The Sₙ2 Mechanism

The central mechanism of action for MTA is a bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon atom of the methylene group (-CH₂-) is rendered highly electrophilic by the adjacent triflate group. Nucleophiles readily attack this electrophilic center, displacing the triflate group in a single, concerted step.

This direct displacement pathway leads to a predictable inversion of stereochemistry if the electrophilic carbon were chiral, a hallmark of the Sₙ2 mechanism. Given MTA's high reactivity, it facilitates the carboxymethylation of even weak nucleophiles under mild conditions.

Figure 1: General Sₙ2 Mechanism of MTA.

Mechanistic Applications in Drug Development and Synthesis

MTA's primary utility is the covalent installation of a methyl ester-protected glycine precursor. This functionality is invaluable for modifying peptides, synthesizing complex heterocyclic scaffolds, and introducing spacers in molecules like PROTACs.[4]

N-Carboxymethylation of Amines

The reaction of MTA with primary or secondary amines provides a direct route to α-amino acid esters. This is a cornerstone transformation for peptide modification and the synthesis of chelating agents.

-

Causality: The lone pair of the amine nitrogen is a potent nucleophile. The reaction is typically rapid and proceeds at low temperatures. A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is essential. Its role is not catalytic; it stoichiometrically neutralizes the triflic acid byproduct, preventing the protonation and deactivation of the starting amine.

O-Carboxymethylation of Alcohols and Phenols

Alcohols and phenols can be converted to their corresponding carboxymethyl ethers. This modification can enhance the solubility or alter the pharmacokinetic profile of a drug molecule.

-

Causality: While alcohols are weaker nucleophiles than amines, MTA's high reactivity often allows this transformation to proceed efficiently.[5] For less reactive alcohols, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the more potent alkoxide nucleophile.

S-Carboxymethylation of Thiols

Thiols are excellent soft nucleophiles and react almost instantaneously with MTA. This reaction is crucial for modifying cysteine residues in proteins or for synthesizing thioethers.

-

Causality: The high polarizability and nucleophilicity of the sulfur atom drive this reaction. It often proceeds to completion at or below room temperature without the need for a strong base, although a mild base is typically added to ensure the thiol remains in its deprotonated, nucleophilic state.

Experimental Protocol: N-Carboxymethylation of Benzylamine

This protocol serves as a self-validating system for confirming the mechanistic action of MTA. Successful formation of the expected product validates the Sₙ2 pathway.

Materials and Reagents

-

This compound (MTA)

-

Benzylamine

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq). Dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add DIPEA (1.2 eq) to the solution. Stir for 5 minutes. The base is critical to scavenge the triflic acid formed during the reaction.

-

MTA Addition: Dissolve MTA (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours at 0°C. A new, less polar spot corresponding to the product should appear, and the starting amine spot should disappear.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product, methyl 2-(benzylamino)acetate, is validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, thereby validating the mechanistic pathway.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS#:88016-31-3 | Acetic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl ester | Chemsrc [chemsrc.com]

- 3. Triflates - Alkylating Reagents for Organic Synthesis (2) [myskinrecipes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become an indispensable tool in contemporary drug design, with the trifluoromethyl (CF₃) group standing out as a particularly powerful functional group. Its unique combination of steric and electronic properties allows for the profound modulation of a drug candidate's physicochemical, pharmacokinetic, and pharmacodynamic profiles. This guide provides an in-depth analysis of the role of the trifluoromethyl group, moving beyond a simple recitation of its effects to explore the underlying causality of its influence on molecular properties. We will examine its impact on lipophilicity, metabolic stability, and target binding, supported by field-proven experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the trifluoromethyl group to overcome challenges in lead optimization and develop safer, more efficacious therapeutics.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a key strategy in medicinal chemistry for enhancing a compound's drug-like properties.[1][2] While single fluorine atom substitutions are common, the trifluoromethyl group offers a unique and potent combination of characteristics. It is frequently employed as a bioisostere for methyl or chloro groups, yet its influence extends far beyond simple mimicry.[3][4] The CF₃ group's strong electron-withdrawing nature, coupled with its significant lipophilicity and metabolic stability, makes it a versatile tool for fine-tuning absorption, distribution, metabolism, and excretion (ADME) properties while simultaneously enhancing interactions with biological targets.[1][5] This guide will dissect the multifaceted contributions of the CF₃ group, providing a robust framework for its rational application in drug discovery programs.

Modulating Physicochemical Properties: The Foundation of Effect

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. The CF₃ group exerts a powerful influence on several key parameters.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as LogP or LogD, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal epithelium and the blood-brain barrier.[6][7] The trifluoromethyl group is highly lipophilic and is known to significantly increase the LogP of a parent molecule. This is quantified by its positive Hansch π value of +0.88, indicating its contribution to a compound's preference for a lipid environment over an aqueous one.[1][3]

For example, the antidepressant Fluoxetine's efficacy is partly attributed to the presence of a trifluoromethyl group, which enhances its lipophilicity, thereby facilitating efficient penetration into the brain.[1] This increased lipophilicity can lead to improved absorption and a broader therapeutic window.[6]

| Parameter | Description | Typical Impact of CF₃ Introduction |

| LogP | Partition coefficient of a neutral compound between n-octanol and water. | Substantial Increase[7] |

| Hansch π Value | A measure of the lipophilicity contribution of a substituent. | +0.88[1][3] |

| Membrane Permeability | The ability of a molecule to pass through lipid bilayers. | Generally Enhanced[1][6] |

| Aqueous Solubility | The ability of a molecule to dissolve in water. | Often Decreased |

Electronic Effects: Influencing Acidity and Binding Interactions

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[3][8] This electronic pull has several important consequences:

-

Modulation of pKa: When placed near an acidic or basic functional group, the CF₃ group can significantly alter its pKa. For instance, it can lower the pKa of nearby acidic protons, making a compound more acidic.[8] This is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the CF₃ group can strengthen hydrogen bonds and electrostatic interactions with biological targets, leading to increased binding affinity and potency.[3][9]

Optimizing the Pharmacokinetic Profile: The ADME Advantage

Perhaps the most celebrated role of the trifluoromethyl group is its ability to enhance a drug's pharmacokinetic profile, particularly its metabolic stability.

Metabolic Stability: Blocking the "Hotspots"

A major hurdle in drug development is rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver.[10] A common metabolic pathway is the oxidation of a methyl (CH₃) group. By replacing a metabolically labile methyl group with a trifluoromethyl group, this pathway can be effectively blocked.[4][10]

The causality behind this effect lies in the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond has a dissociation energy of approximately 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a carbon-hydrogen (C-H) bond.[1][3] This makes the CF₃ group highly resistant to enzymatic cleavage and oxidative metabolism.[6][9] This "metabolic switching" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable and sustained therapeutic effect.[10]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test Compound (e.g., 10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Stopping Solution (e.g., ice-cold acetonitrile with an internal standard)

-

Control Compounds (High-turnover and Low-turnover)

-

96-well incubation plate and analysis plate

-

LC-MS/MS system for analysis

Methodology:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

-

Prepare the test compound working solution (e.g., 100 µM) by diluting the stock in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of the 96-well plate.

-

Add the test compound working solution to the wells to achieve a final concentration of 1 µM and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

Self-Validation Control: Prepare parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

-

-

Time Points & Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

-

The 0-minute time point serves as the initial concentration baseline and validates the starting concentration.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction plates to pellet the protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ).

-

Visualization: Blocking Metabolic Oxidation

The following diagram illustrates the logical workflow of how a trifluoromethyl group protects a drug candidate from metabolic oxidation compared to a methyl group.

Caption: The CF₃ group acts as a metabolic shield, enhancing drug stability.

Impact on Pharmacodynamics: Fine-Tuning Target Interactions

The steric and electronic properties of the CF₃ group can also be leveraged to fine-tune a drug's interaction with its biological target, potentially improving both potency and selectivity.[6]

-

Conformational Effects: The bulkier size of the CF₃ group compared to a hydrogen or methyl group can influence the molecule's preferred conformation.[3] This can lock the drug into a bioactive conformation that fits more snugly into the target's binding pocket.

-

Binding Selectivity: Strategic placement of a CF₃ group can introduce favorable interactions with a specific target while creating steric clashes with off-targets, thereby improving the drug's selectivity and reducing side effects.[3]

-

Bioisosterism: The CF₃ group is often used as a bioisostere for a chlorine atom due to their similar steric size.[1][3] It has also been successfully used to replace aliphatic nitro groups, leading to compounds with improved potency and metabolic stability.[11][12]

Synthetic Strategies for Trifluoromethylation

The widespread use of the CF₃ group has spurred the development of numerous synthetic methods for its incorporation into drug candidates.[3] While early methods often required harsh conditions, modern organic chemistry offers a toolkit of more efficient and milder reactions.[13]

-

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions have emerged as a particularly effective method for forming C(sp²)–CF₃ bonds, allowing for the late-stage trifluoromethylation of aryl chlorides and other haloaromatics.[1][13]

-

Reagents: A variety of reagents are available, including trifluoromethyl trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) and trifluoromethane.[14]

-

Continuous-Flow Synthesis: Recent advances include the development of continuous-flow routes for preparing trifluoromethylated heterocycles, which offer advantages in scalability, safety, and efficiency over traditional batch reactions.[15][16]

Notable Examples in Modern Medicine

The success of the trifluoromethylation strategy is evidenced by the large number of FDA-approved drugs that contain this moiety.[14][17]

| Drug | Therapeutic Class | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances lipophilicity for brain penetration, contributes to binding affinity.[1][4] |

| Celecoxib (Celebrex) | NSAID (COX-2 Inhibitor) | Improves metabolic stability and contributes to selective binding.[4] |

| Aprepitant | Antiemetic | Contributes to metabolic stability and binding to the NK-1 receptor.[6] |

| Sitagliptin (Januvia) | Antidiabetic (DPP-4 Inhibitor) | Increases metabolic stability against degradation. |

| Ubrogepant | Migraine Treatment (CGRP Antagonist) | Enhances metabolic stability and oral bioavailability.[1][18] |

Potential Liabilities and Considerations

While the CF₃ group is a powerful tool, it is not a "magic bullet." Its incorporation must be carefully considered.

-

Increased Lipophilicity: While often beneficial, an excessive increase in lipophilicity can lead to poor solubility, increased binding to plasma proteins, and potential off-target toxicity.[19]

-

Toxicity: The CF₃ group itself is generally considered metabolically inert and not inherently toxic.[20] However, the overall toxicity of the final drug molecule must always be assessed. Computational QSTR (Quantitative Structure-Toxicity Relationship) models can be used to predict potential toxicity for novel CF₃-containing compounds.[21][22] In rare cases, metabolism of other parts of a molecule can lead to the formation of toxic fluorinated metabolites, so early metabolite identification is crucial.[23]

Visualization: The Lipophilicity-ADME Relationship

This diagram illustrates the central, and sometimes conflicting, role of lipophilicity in the ADME profile of a drug, a property strongly influenced by the CF₃ group.

Caption: Lipophilicity, modulated by CF₃ groups, is a double-edged sword in ADME optimization.

Conclusion and Future Perspectives

The trifluoromethyl group is a validated and highly effective tool in the medicinal chemist's arsenal.[3] Its ability to simultaneously enhance metabolic stability, increase lipophilicity, and modulate target binding provides a powerful strategy for overcoming common challenges in drug discovery.[1][24] As synthetic methodologies for trifluoromethylation continue to advance, offering greater efficiency and broader applicability, the rational incorporation of this "metabolic shield" will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines. The key to success lies in a deep, causal understanding of its effects, allowing for its strategic deployment to optimize drug candidates for clinical success.

References

- Novás, M., & Matos, M. J. (2025).

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.

- Novás, M., & Matos, M. J. (2025).

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi

- Novás, M., & Matos, M. J. (2025).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- Trifluoromethyl group. Wikipedia.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.

- An easier way to synthesize new drug candid

- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024).

- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.

- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed. (2024).

- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. (2023).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. (2022).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019).

- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. Industrial & Engineering Chemistry Research. (2019).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. re.public.polimi.it [re.public.polimi.it]

- 17. scienceopen.com [scienceopen.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. reddit.com [reddit.com]

- 21. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

A Comprehensive Safety & Handling Guide for Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate (CAS: 88016-31-3)

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate. As a potent electrophilic reagent, its efficacy in chemical synthesis is matched by its significant hazardous properties. This guide moves beyond standard Safety Data Sheet (SDS) information to provide field-proven insights and the scientific rationale behind critical safety protocols, ensuring a self-validating system of laboratory safety.

Core Hazard Profile: Understanding Corrosivity and Reactivity

This compound, with CAS Number 88016-31-3, is primarily classified as a corrosive substance.[1] Its hazard profile is dominated by the trifluoromethylsulfonyloxy group (triflate), one of the most effective leaving groups in organic chemistry. This high reactivity is the source of both its synthetic utility and its danger. Upon contact with moisture, it can hydrolyze to form triflic acid, a superacid, which contributes to its severe corrosive effects.

GHS Hazard Summary

| Category | Description | Pictogram | Signal Word |

| Primary Hazard | H314: Causes severe skin burns and eye damage.[1] |

ngcontent-ng-c1205671314="" class="ng-star-inserted">(GHS05)[1] | Danger [1] |

Causality Insight: The extreme reactivity of the triflate group makes this compound highly susceptible to nucleophilic attack, including by water or biological molecules in the skin and eyes. This reaction is exothermic and leads to rapid tissue destruction, manifesting as severe chemical burns.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing the elimination or reduction of hazards at their source.

Caption: Hierarchy of Controls for potent reagents.

Engineering Controls:

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction quenching, must be performed inside a certified chemical fume hood.[2] This is non-negotiable and serves as the primary barrier to prevent inhalation of vapors or aerosols.

Personal Protective Equipment (PPE): PPE is the final barrier and must be selected for chemical resistance.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a barrier against corrosive material. Double-gloving allows for safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[3][4][5] | Protects against splashes and vapors that can cause severe, irreversible eye damage. A face shield is recommended when handling larger quantities. |

| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. Ensure no skin is exposed between the glove and the lab coat sleeve. |

Safe Handling and Storage Protocols

Adherence to a strict, validated workflow is critical to mitigate the risks associated with this reagent.

Step-by-Step Handling Protocol:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Pre-Cooling: Allow the reagent container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent, which would cause hydrolysis and degradation.

-

Inert Atmosphere Transfer: If the reaction is moisture-sensitive, use an inert atmosphere (e.g., Argon or Nitrogen) for all transfers. Use dry syringes or cannulas for liquid transfers.

-

Dispensing: Weigh the required amount in the fume hood. Handle the solid or semi-solid material carefully to avoid generating dust or aerosols.[1]

-

Post-Handling: Tightly close the container immediately after use.[3][5] Decontaminate any surfaces that may have come into contact with the reagent.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and exiting the lab.[2][3]

Storage Requirements:

-

Temperature: Store in a freezer at or below -20°C.[1]

-

Atmosphere: Store under an inert gas atmosphere.[6]

-

Container: Keep the container tightly sealed in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Trustworthiness Insight: Storing at low temperatures and under an inert atmosphere is a self-validating protocol. It not only preserves the reagent's integrity for reliable experimental results but also minimizes the formation of hazardous degradation byproducts.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing injury. All personnel using this material must be familiar with these procedures and the location of safety showers and eyewash stations.

Caption: Emergency response protocol for exposure events.

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with a large volume of water, preferably in a safety shower, for at least 15 minutes.[3][4][5] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if it is safe to do so.[3] Immediate medical attention is required.[2]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult or stops, provide artificial respiration. Call a poison center or physician immediately.

-

Ingestion: Rinse the mouth thoroughly with water.[3][4] Do NOT induce vomiting.[3][4] Call a poison center or physician immediately.[3]

Spill and Waste Management

Small-Scale Laboratory Spill Protocol:

-

Evacuate all non-essential personnel from the area.

-

Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials.

-

Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

-

Ventilate the area and wash the spill site after the material has been completely removed.

Waste Disposal: This material and its container must be disposed of as hazardous waste.[3] All disposal activities must be conducted through a licensed waste disposal company and in strict accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][7]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 88016-31-3 | [1] |

| Molecular Formula | C₄H₅F₃O₅S | [1][6] |

| Molecular Weight | 222.14 g/mol | [6] |

| Appearance | Solid, Semi-solid, or liquid | [1] |

| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | -20°C | [1] |

References

-

Safety Data Sheet - Agilent. (2019). Agilent Technologies, Inc.[Link]

-

This compound - MySkinRecipes. MySkinRecipes.[Link]

-

Safety Data Sheet - 3M. (2023). 3M Company.[Link]

-

Safety Data Sheet - Premix Group. (2023). Premix Group.[Link]

-

Safety data sheet - CPAChem. (2023). CPAchem Ltd.[Link]

Sources

Hydrolysis of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate: Mechanistic Insights and Practical Guidance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is a potent bifunctional reagent widely utilized in organic synthesis and pharmaceutical development.[1] Its reactivity is dominated by the presence of two key functional groups: a methyl ester and an α-triflyloxy group. The trifluoromethanesulfonyl (triflyl) group is one of the most powerful electron-withdrawing and best leaving groups known, rendering the α-carbon exceptionally electrophilic. This guide provides a comprehensive technical overview of the hydrolysis of this compound, delving into the mechanistic pathways, kinetic influences, and practical experimental protocols for its study and handling. We will explore the causality behind its reactivity, offering field-proven insights for professionals in drug development and chemical synthesis.[2]

Introduction: The Significance of an α-Triflyloxy Ester

In modern synthetic chemistry, the quest for efficient and selective bond formation is paramount. Reagents like this compound serve as powerful tools in this endeavor. The triflate (CF₃SO₃⁻) moiety is an exceptionally stable anion, making it a superlative leaving group in nucleophilic substitution reactions. Its presence alpha to an ester carbonyl group creates a molecule with dual reactivity, offering pathways for diverse molecular constructions, including the synthesis of biologically active compounds and complex intermediates.[3][4] However, this high reactivity also imparts significant instability, particularly in the presence of nucleophiles such as water. Understanding the hydrolysis of this reagent is not merely an academic exercise; it is critical for defining its shelf-life, optimizing reaction conditions to minimize unwanted side reactions, and ensuring the safety of laboratory personnel.

Physicochemical Properties and Critical Safety Mandates

Before handling this compound, a thorough understanding of its properties and hazards is non-negotiable.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value / Information | Source(s) |

| CAS Number | 88016-31-3 | |

| Molecular Formula | C₄H₅F₃O₅S | |

| Molecular Weight | 222.14 g/mol | [1] |

| Appearance | Solid; Brown Crystal | [1] |

| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg | |

| Storage | Store at -20°C under an inert gas. Moisture sensitive. | [1] |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Signal Word | Danger |

Authoritative Handling Protocol:

The high reactivity of triflate esters necessitates stringent safety protocols.[5] The primary hazard associated with this compound is its corrosive nature.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

-

Chemical-resistant gloves (nitrile or neoprene are often recommended).[5]

-

Splash-proof safety goggles and a full-face shield.

-

A flame-retardant lab coat and closed-toe footwear.

-

-

Spill & Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7] Contaminated clothing must be removed immediately.[8] An emergency safety shower and eyewash station must be readily accessible.

Mechanistic Pathways of Hydrolysis

The hydrolysis of this compound can proceed via two distinct, non-exclusive pathways, targeting each of the functional groups. The relative rates of these pathways are dictated by the reaction conditions, particularly pH.

Pathway A: S_N2 Displacement of the Triflate Group

This is the dominant and most rapid hydrolysis pathway under neutral or acidic conditions. The extreme electron-withdrawing nature of the triflyl group polarizes the C-O bond, making the α-carbon highly susceptible to nucleophilic attack. Water, although a weak nucleophile, readily attacks this electrophilic center, displacing the triflate anion in a concerted S_N2 mechanism.

The product of this reaction is methyl glycolate and trifluoromethanesulfonic acid, a strong acid that can further catalyze the hydrolysis of the remaining ester group (see Pathway B). The rate of this S_N2 hydrolysis is generally rapid due to the exceptional stability of the triflate leaving group.[9]

Caption: Pathway A: S_N2 Hydrolysis at the α-carbon.

Pathway B: Hydrolysis of the Methyl Ester

This pathway involves the nucleophilic attack of water at the carbonyl carbon of the ester group. This reaction is significantly slower than Pathway A under neutral conditions but can be accelerated by acid or base catalysis.[10][11]

-

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[11] Water then attacks this carbon, leading to a tetrahedral intermediate. A series of proton transfers results in the elimination of methanol, yielding 2-(((trifluoromethyl)sulfonyl)oxy)acetic acid. The triflic acid produced in Pathway A can act as the catalyst for this process.

-

Base-Catalyzed (Saponification) Mechanism: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[12] This intermediate then collapses, expelling the methoxide ion, which is subsequently protonated by the newly formed carboxylic acid. This process is effectively irreversible and generally faster than acid-catalyzed hydrolysis.

Caption: Pathway B: Base-Catalyzed Ester Hydrolysis.

Kinetics and Influencing Factors

Table 2: Factors Influencing Hydrolysis Rate

| Factor | Effect on Pathway A (S_N2) | Effect on Pathway B (Ester Hydrolysis) | Causality & Rationale |

| pH | Largely pH-independent in the acid/neutral range. | Strongly pH-dependent. Slow at neutral pH, accelerates significantly under both acidic (H⁺ catalysis) and basic (OH⁻ attack) conditions.[15] | The S_N2 displacement of a good leaving group like triflate is not typically subject to general acid/base catalysis. Ester hydrolysis, however, relies on either enhancing carbonyl electrophilicity (acid) or a potent nucleophile (base).[11][12] |

| Temperature | Rate increases with temperature. | Rate increases with temperature. | As with most chemical reactions, increased thermal energy provides the necessary activation energy for bond breaking and formation, increasing the reaction rate according to the Arrhenius equation.[14] |

| Solvent Polarity | Rate may increase in more polar protic solvents. | Rate can be influenced, but the effect is complex. | Polar protic solvents can stabilize the charge separation in the S_N2 transition state, accelerating the reaction. For ester hydrolysis, solvent effects are tied to the solvation of reactants and intermediates. |

| Presence of Water | Rate is pseudo-first-order with respect to the substrate in a large excess of water. | Rate is dependent on water concentration. | Water acts as both the solvent and the nucleophile. Increasing its concentration (or activity) will increase the observed rate. The addition of water is known to suppress sulfonate ester formation and promote its hydrolysis.[13] |

Experimental Protocol: Monitoring Hydrolysis via LC-MS

This section outlines a self-validating protocol to quantify the hydrolysis rate of this compound. The use of Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for its high sensitivity and specificity in distinguishing the reactant from its hydrolysis products.[16]

Objective

To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound in a buffered aqueous solution at a constant temperature.

Materials and Instrumentation

-

Reagents: this compound, HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic acid, Ammonium acetate, Phosphate buffer (pH 7.4).

-

Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF), analytical balance, pH meter, thermostatted water bath or reaction block, calibrated micropipettes, autosampler vials.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4.

-

Prepare a 10 mg/mL stock solution of the substrate in anhydrous ACN. Causality: Using an anhydrous organic solvent for the stock solution prevents premature hydrolysis.

-

Prepare a series of calibration standards of the substrate in ACN ranging from 1 µg/mL to 100 µg/mL.

-

-

Reaction Setup:

-

Place a sealed vial containing 10 mL of the pH 7.4 buffer into a water bath set to 25 °C and allow it to equilibrate for 20 minutes.

-

To initiate the reaction (t=0), rapidly inject 10 µL of the 10 mg/mL substrate stock solution into the buffer with vigorous stirring. The final concentration will be approximately 10 µg/mL.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by adding the aliquot to a vial containing 900 µL of cold ACN. Causality: The cold organic solvent dilutes the sample and effectively stops the reaction by removing the aqueous environment.

-

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

MS Detection: Use electrospray ionization (ESI) in negative ion mode to monitor the triflate anion (m/z 149) as a potential product marker, and positive ion mode to monitor the protonated reactant [M+H]⁺ (m/z 223.0) and the primary product, methyl glycolate [M+H]⁺ (m/z 91.0).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the substrate against concentration for the standards.

-

Use the calibration curve to determine the concentration of the substrate remaining at each time point.

-

Plot the natural logarithm of the substrate concentration (ln[C]) versus time (t).

-

The slope of this line will be equal to -k_obs. The data should fit a linear regression model, which validates the assumption of first-order kinetics.

-

Experimental Workflow Diagram

Caption: Workflow for Kinetic Analysis of Hydrolysis.

Conclusion